molecular formula C9H8OS B8764622 2-Methylbenzo[b]thiophen-6-ol

2-Methylbenzo[b]thiophen-6-ol

Cat. No.: B8764622
M. Wt: 164.23 g/mol
InChI Key: BKPRMQSXMIWJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzo[b]thiophen-6-ol is a heterocyclic compound that contains a sulfur atom in its five-membered ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives, including this compound, exhibit a variety of biological activities and are used in the development of pharmaceuticals and organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[b]thiophen-6-ol can be achieved through various methods. Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of benzo[b]thiophene derivatives in a one-step intermolecular manner .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki–Miyaura coupling, is common in industrial settings due to the mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[b]thiophen-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

2-Methylbenzo[b]thiophen-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylbenzo[b]thiophen-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate ion channels, resulting in therapeutic outcomes such as anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Methylthiophene: A derivative with a methyl group at the 2-position.

    6-Hydroxybenzo[b]thiophene: A derivative with a hydroxyl group at the 6-position.

Uniqueness: 2-Methylbenzo[b]thiophen-6-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-1-benzothiophen-6-ol

InChI

InChI=1S/C9H8OS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3

InChI Key

BKPRMQSXMIWJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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This material was prepared from 6-methoxy-2-methylbenzo[b]thiophene 1b (2.92 g, 16.4 mmole) by treatment with BBr3 in a manner as previously described for example 1d to give 2.51 g (93%) of a white solid. 1H NMR (DMSO-d6) δ9.43 (1H, s), 7.47 (1H, d, J=8.5 Hz), 7.14 (1H, d, J=2.2 Hz), 6.92 (1H, s), 6.78 (1H, dd, J=2.2, 8.5 Hz), 2.46 (3H, s). Anal. Calcd. for C9H8OS: C, 65.82; H, 4.91; S, 19.53. Found: C, 65.96; H, 5.11; S, 19.69.
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93%

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